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Compound of Interest

Compound Name: Green 2

Cat. No.: B1171643

Technical Support Center: SYBR® Green Il
Staining

Welcome to the technical support center for SYBR® Green Il nucleic acid gel stain. This guide
provides troubleshooting advice and answers to frequently asked questions to help
researchers, scientists, and drug development professionals resolve common issues
encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for SYBR® Green 11?

SYBR® Green Il is maximally excited at 497 nm and has a secondary excitation peak near 254
nm.[1][2][3] The fluorescence emission is centered at 520 nm.[1][2][3] This makes it compatible
with a wide range of gel documentation systems, including those with UV epi- and
transillumination, as well as argon-ion laser and mercury-arc lamp scanners.[1][2]

Q2: Can | use the same filters as | use for Ethidium Bromide (EtBr) to visualize SYBR® Green
Il stained gels?

No, this is not recommended.[4] Most ethidium bromide filters have a cutoff around 550 nm,
which would block the 520 nm emission peak of SYBR® Green ll, leading to a significant loss
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of signal.[4] A specific SYBR® Green gel stain photographic filter is recommended for optimal
sensitivity.[2]

Q3: Is SYBR® Green Il suitable for staining both RNA and DNA?

Yes, SYBR® Green Il can stain both RNA and DNA.[4] However, it exhibits a higher quantum
yield when bound to RNA (~0.54) compared to double-stranded DNA (~0.36), making it an
exceptionally sensitive stain for RNA.[1][2][3] It is significantly more sensitive than ethidium
bromide for detecting RNA and single-stranded DNA (ssDNA).[2]

Q4: Can | add SYBR® Green Il directly to my agarose gel and running buffer (pre-casting)?

While it is possible to pre-cast gels with SYBR® Green I, it may affect the mobility of nucleic
acids and can lead to a loss of sensitivity due to increased background fluorescence.[5] The
recommended method is to stain the gel after electrophoresis (post-staining).[5] Including the
dye in the running buffer is not recommended as it can disrupt nucleic acid migration and cause
band smearing.[5]

Q5: How stable are SYBR® Green Il staining solutions?

Staining solutions prepared in a buffer (e.g., TAE, TBE) with a pH between 7.5 and 8.0 are
relatively stable and can be stored protected from light at 4°C and reused three to four times.[1]
[3][5] However, solutions prepared in water are less stable and should be used within 24 hours.
[1] It is also recommended to store staining solutions in plastic containers as the dye may
adsorb to glass surfaces.[1] The stock solution in DMSO is stable for six months to a year when
stored at -20°C, protected from light.[1]

Troubleshooting Guide

This section addresses common artifacts and issues that may arise during SYBR® Green I
staining.

Issue 1: High Background Fluorescence

High background can obscure faint bands and reduce the overall quality of the gel image.
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Possible Cause

Recommended Solution

Staining solution is old or degraded.

Prepare a fresh staining solution. Staining
solutions are less stable in water and at pH

values outside the optimal range of 7.5-8.0.[1][2]

Incorrect filter used for imaging.

Use a photographic filter specifically designed
for SYBR® Green dyes to block non-specific
fluorescence. Do not use an ethidium bromide
filter.[4]

Excessive dye concentration.

Ensure the dye is diluted to the recommended
working concentration (typically 1:10,000 from

the stock solution).[5]

Gel was not fully submerged in the staining

solution.

Ensure the gel is completely covered with the

staining solution during the staining step.

Issue 2: Weak or No Signal

The absence of a signal can be due to several factors, from staining procedure to imaging

settings.
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Possible Cause

Recommended Solution

Suboptimal pH of the staining solution.

The fluorescent signal of SYBR® dyes is pH-
sensitive and diminishes rapidly outside the pH
range of 7.0-8.0.[4] Ensure the staining buffer is

within this range.

Insufficient staining time.

Typical staining times are 10-40 minutes for
polyacrylamide gels and 20-40 minutes for
agarose gels.[1][3] Thicker gels may require

longer staining times.

Staining solution exposed to light.

SYBR® Green ll is light-sensitive. Protect the
staining solution and the gel during staining from
light by covering them with aluminum foil or

placing them in the dark.[1][2]

Incorrect excitation source or emission filter.

Use an appropriate light source (e.g., 254 nm or
497 nm) and a compatible emission filter
(centered around 520 nm).[1][2][3]

Low amount of nucleic acid.

While SYBR® Green Il is very sensitive, there is
a detection limit. If possible, load a higher

concentration of your sample.

Issue 3: Smeared or Distorted Bands

Band appearance is critical for accurate analysis.
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Possible Cause Recommended Solution

SYBR® Green stains are sensitive to
Nucleic acid overloading. overloading. It is recommended to load 1-5 ng

of nucleic acid per band to avoid this issue.[5]

Including the dye in the running buffer can
Dye included in the running buffer. disrupt the migration of nucleic acids, causing

smearing. It is best to use post-staining.[5]

Ensure the integrity of your nucleic acid samples

Degraded RNA/DNA sample. )
before electrophoresis.

Experimental Protocols

Post-Staining Protocol for Agarose and Polyacrylamide Gels
This is the recommended method for achieving the highest sensitivity and lowest background.

Prepare Staining Solution: Dilute the SYBR® Green Il stock solution 1:10,000 in a sufficient
volume of TAE or TBE buffer (pH 7.5-8.0) to fully submerge the gel. Prepare the solution in a
plastic container.

Electrophoresis: Run the nucleic acid samples on an agarose or polyacrylamide gel
according to standard protocols.

Staining: After electrophoresis, carefully place the gel in the staining solution. Protect the
container from light by covering it with aluminum foil.

Incubation: Gently agitate the gel at room temperature. Staining time is typically 10-40
minutes for polyacrylamide gels and 20-40 minutes for agarose gels.[1][3] No destaining is
required.[1][2]

Visualization: Place the stained gel on a UV transilluminator (300 nm for standard sensitivity
or 254 nm epi-illumination for higher sensitivity) or a blue-light transilluminator.[1][2]

Imaging: Photograph the gel using a camera equipped with a SYBR® Green compatible
filter.
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Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common SYBR® Green
Il staining issues.
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Caption: Troubleshooting workflow for SYBR® Green Il staining artifacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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